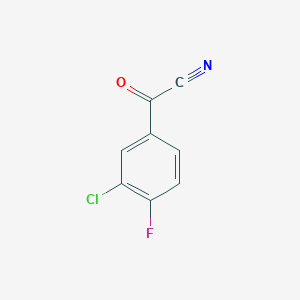

3-Chloro-4-fluorobenzoyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVXOFUWAZGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660208 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-45-8 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzoyl Cyanide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzoyl cyanide is a halogenated aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Drawing upon established chemical principles and data from analogous compounds, this document offers detailed experimental protocols, safety and handling guidelines, and an exploration of its potential applications in medicinal chemistry and drug development. The strategic placement of chloro and fluoro substituents on the benzoyl moiety imparts unique reactivity and makes it a valuable building block for accessing novel chemical entities.

Introduction

Halogenated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of chlorine and fluorine atoms into a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its reactive acyl cyanide functionality, serves as a key precursor for the introduction of the 3-chloro-4-fluorobenzoyl pharmacophore into a target molecule. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in leveraging the synthetic potential of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

| Property | Value | Source/Basis |

| CAS Number | 80277-45-8 | [1] |

| Molecular Formula | C₈H₃ClFNO | [1] |

| Molecular Weight | 183.57 g/mol | [1] |

| Appearance | Predicted to be a clear liquid or low-melting solid. | Based on related benzoyl cyanides. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | General solubility of aroyl cyanides. |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Reactivity

Synthesis

This compound is most conveniently synthesized from its corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. The conversion of an aroyl chloride to an aroyl cyanide is a well-established transformation. A common and effective method involves the use of a cyanide source such as trimethylsilyl cyanide (TMSCN) or copper(I) cyanide.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from general procedures for aroyl cyanide synthesis):

Materials:

-

3-Chloro-4-fluorobenzoyl chloride

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-chloro-4-fluorobenzoyl chloride (1.0 eq).

-

Dissolve the starting material in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Caution: This may produce hydrogen cyanide gas. Perform in a well-ventilated fume hood.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides and TMSCN are sensitive to moisture. The presence of water would lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid and the decomposition of TMSCN.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Slow Addition at 0 °C: The reaction can be exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Careful Quenching: The quenching step is critical for safety. The use of a mild base like sodium bicarbonate neutralizes any remaining acidic species and decomposes excess TMSCN. The potential for HCN gas evolution necessitates performing this step in a fume hood.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the cyanide nitrogen.

Key Reactions:

-

Hydrolysis: In the presence of acid or base, the cyanide group can be hydrolyzed to a carboxylic acid, and the acyl group to a carboxylate, ultimately yielding 3-chloro-4-fluorobenzoic acid.

-

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by various nucleophiles.

-

Reactions at the Cyanide Group: The cyanide group can undergo addition reactions and can also be reduced.

Reaction Scheme:

Caption: Key reactions of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic region (7.0-8.5 ppm) showing complex splitting patterns due to ¹H-¹⁹F and ¹H-¹H couplings. |

| ¹³C NMR | Carbonyl carbon (~160-170 ppm), cyanide carbon (~110-120 ppm), aromatic carbons showing C-F couplings. |

| IR | Strong C=O stretch (~1680-1700 cm⁻¹), C≡N stretch (~2220-2240 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 183/185 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve loss of CN (m/z 26) and CO (m/z 28). |

Applications in Drug Discovery

While a specific marketed drug has not been identified as being synthesized directly from this compound, its structural motifs are present in numerous bioactive molecules. Halogenated benzoyl derivatives are key components in a variety of therapeutic agents. For instance, the structurally related 3-chloro-4-(4'-chlorophenoxy)aniline is a key intermediate in the synthesis of the anthelmintic drug Rafoxanide.[2] This highlights the importance of the 3-chloro-4-substituted phenyl ring in medicinal chemistry.

Potential Roles in Drug Synthesis:

-

Scaffold for Heterocycle Synthesis: The acyl cyanide functionality can be a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent in drug molecules.

-

Introduction of a Key Pharmacophore: The 3-chloro-4-fluorobenzoyl group can be introduced into a lead compound to modulate its biological activity and pharmacokinetic properties. The chlorine atom can enhance binding through halogen bonding, while the fluorine atom can block metabolic oxidation and improve bioavailability.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on its structure and the known hazards of related compounds, the following precautions are essential. The precursor, 3-chloro-4-fluorobenzoyl chloride, is classified as corrosive.[3] Benzyl cyanides are known to be toxic.

GHS Hazard Classification (Predicted):

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic or harmful.

-

Skin Corrosion/Irritation: Likely to be a skin irritant or corrosive.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and disposal procedures.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from the corresponding benzoyl chloride is straightforward, and its reactivity offers multiple avenues for the construction of complex molecular architectures. While a comprehensive set of experimental data for this compound is not yet publicly available, this guide provides a solid foundation for its safe handling, synthesis, and application in research and development. As the demand for novel halogenated pharmaceuticals continues to grow, the utility of synthons like this compound is expected to increase.

References

- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google P

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (URL: [Link])

-

3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem. (URL: [Link])

-

3-Chlorobenzyl cyanide, 99% Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google P

-

chloroacetonitrile - Organic Syntheses Procedure. (URL: [Link])

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

-

(12) Patent Application Publication (10) Pub. No.: US 2006/0281948 A1 - Googleapis.com. (URL: [Link])

-

WO 2014/056465 A1 - Googleapis.com. (URL: [Link])

-

ACETONITRILE, 2-[(3-CHLORO-4-FLUOROPHENYL)SULFONYL]- (CAS No. 918803-95-9) Suppliers @ ChemicalRegister.com. (URL: [Link])

-

Article - SciSpace. (URL: [Link])

- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P

-

Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis - YouTube. (URL: [Link])

-

Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99% - Cole-Parmer. (URL: [Link])

Sources

3-Chloro-4-fluorobenzoyl cyanide CAS number 80277-45-8

An In-depth Technical Guide to 3-Chloro-4-fluorobenzoyl Cyanide

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 80277-45-8), a key intermediate for researchers in medicinal chemistry and drug discovery. We delve into the compound's physicochemical properties, provide a detailed, field-tested synthesis protocol with mechanistic insights, and explore its reactivity and strategic applications. Emphasis is placed on the rationale behind experimental choices, ensuring that the protocols are not merely lists of steps but self-validating systems. This document serves as a practical resource for scientists leveraging halogenated aromatic scaffolds to advance novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Scaffolds

This compound is a specialized chemical intermediate whose value lies in the unique combination of its functional groups. The presence of both chlorine and fluorine atoms on the phenyl ring is of particular significance in modern drug design. Halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] The chloro group further modulates the electronic landscape of the ring and can serve as a key interaction point in protein-ligand binding.[2]

The benzoyl cyanide moiety itself is a versatile functional group, acting as a precursor to a wide array of derivatives. It combines the reactivity of an acyl halide with the synthetic potential of a nitrile. This dual reactivity makes this compound an attractive starting material for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[3] This guide will provide the foundational knowledge required to effectively synthesize, handle, and utilize this potent building block.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The data for this compound and its immediate precursor are summarized below.

| Property | This compound | 3-Chloro-4-fluorobenzoyl chloride |

| CAS Number | 80277-45-8[4] | 65055-17-6[5] |

| Molecular Formula | C₈H₃ClFNO[4] | C₇H₃Cl₂FO[5] |

| Molecular Weight | 183.57 g/mol [4] | 193.00 g/mol [5] |

| IUPAC Name | This compound | 3-chloro-4-fluorobenzoyl chloride[5] |

| SMILES | C1=CC(=C(C=C1C(=O)C#N)Cl)F | C1=CC(=C(C=C1C(=O)Cl)Cl)F[5] |

| Purity | Typically ≥98%[6] | Typically ≥97% |

Note: Spectroscopic data for the specific target molecule is not widely published. However, analysis would be expected to show characteristic IR stretching for the carbonyl (C=O) and nitrile (C≡N) groups, and NMR signals consistent with the substituted aromatic ring.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via a two-stage process starting from commercially available precursors. This approach ensures high yields and purity, which are critical for subsequent applications in multi-step drug synthesis.

Stage 1: Synthesis of the Precursor, 3-Chloro-4-fluorobenzoyl Chloride

The foundational precursor is 3-chloro-4-fluorobenzoyl chloride. A robust and scalable method involves the direct chlorination of 4-fluorobenzoyl chloride.[3][7] The causality for this pathway is rooted in electrophilic aromatic substitution, where the fluorine atom is an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho position (position 3).

Caption: Workflow for the synthesis of the key benzoyl chloride precursor.

Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride [3][7]

-

Step A: Formation of 4-Fluorobenzoyl Chloride: 4-Fluorobenzaldehyde is reacted with a chlorinating agent, such as thionyl chloride or chlorine gas, often in the presence of a free-radical initiator. This converts the aldehyde to the more reactive acyl chloride. The reaction is typically performed at temperatures ranging from -20 to 200°C.

-

Step B: Aromatic Chlorination: The resulting 4-fluorobenzoyl chloride is then reacted with a chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iodine.[3] The catalyst polarizes the chlorine molecule, making it a more potent electrophile for substitution onto the aromatic ring.

-

Work-up and Purification: The reaction mixture is carefully quenched, and the 3-chloro-4-fluorobenzoyl chloride is isolated, typically via distillation, to yield the purified precursor.

Stage 2: Cyanation of 3-Chloro-4-fluorobenzoyl Chloride

This is the critical step to form the target molecule. The conversion of an acyl chloride to an acyl cyanide is a well-established transformation. The use of copper(I) cyanide (CuCN) is preferred over alkali metal cyanides like NaCN or KCN for this specific transformation.

Causality Behind Reagent Choice: While seemingly straightforward, the direct reaction with NaCN can be sluggish and lead to side products. Copper(I) cyanide offers superior performance due to the nature of the copper-cyanide bond and its solubility in aprotic solvents, facilitating a more controlled and efficient reaction. The process is typically performed neat (without solvent) or in a high-boiling aprotic solvent under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.[8][9]

Caption: Conversion of the acid chloride to the target benzoyl cyanide.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for benzoyl cyanide synthesis and should be performed by trained personnel in a well-ventilated fume hood.[8][9]

-

Apparatus Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is assembled. All glassware must be rigorously dried to prevent moisture contamination.

-

Reagent Charging: The flask is charged with copper(I) cyanide (1.0 to 1.3 molar equivalents relative to the benzoyl chloride).[9] The system is then flushed with an inert gas.

-

Addition of Acyl Chloride: 3-Chloro-4-fluorobenzoyl chloride (1.0 molar equivalent) is added to the flask. The mixture is initially a slurry.

-

Reaction Conditions: The reaction mixture is heated with vigorous stirring. The temperature is typically raised to 150-165°C.[9] The reaction is monitored for completion (usually 3-5 hours) by a suitable technique (e.g., TLC or GC-MS). The operation must be conducted under an inert gas atmosphere as the reactants and products are water-sensitive.[9]

-

Work-up and Isolation:

-

After cooling to below 100°C, a high-boiling aprotic solvent (e.g., toluene) is added to the reaction mixture to precipitate the copper salts.[9]

-

The solid copper salts are removed by filtration.

-

The filtrate, containing the product, is then concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system to yield this compound as a solid or oil.[8]

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the acyl cyanide group.

-

Electrophilic Carbonyl: The carbonyl carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, Grignard reagents), leading to the formation of amides, esters, and ketones, respectively.

-

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular elaboration.

-

Aromatic Ring Substitution: The electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), although this requires strong nucleophiles and forcing conditions.

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

DANGER: This compound and its precursors require careful handling by trained professionals.

-

Toxicity: Benzoyl cyanides and their precursors are toxic. The cyanide moiety is a potent poison. All handling must be done in a certified chemical fume hood.[10]

-

Corrosivity/Irritation: The precursor, 3-chloro-4-fluorobenzoyl chloride, is corrosive and causes severe skin burns and eye damage.[5] The related aldehyde is a skin and eye irritant.[11][12]

-

Handling:

-

Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust, fumes, and vapors.

-

Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.

References

- Bayer Aktiengesellschaft. (2001). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

Oakwood Chemical. (n.d.). Benzoyl cyanide. Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593866, 3-Chloro-4-fluorobenzaldehyde. PubChem. [Link]

- Bayer CropScience AG. (2006). Process for preparing substituted benzoyl cyanides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736548, 3-Chloro-4-fluorobenzoyl Chloride. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11984278, 3-Chlorobenzoyl cyanide. PubChem. [Link]

- 金坛市春风化工有限公司. (2014). Preparation method for 4-fluorobenzoyl chloride.

- Hoechst Aktiengesellschaft. (2000). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

-

Ibrar, A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern medicinal chemistry. Journal of Fluorine Chemistry.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 80277-45-8 | 4646-3-X0 | MDL MFCD04972720 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Strategic Overview: The Utility and Synthetic Challenges of a Key Pharmacophore

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorobenzoyl Cyanide

This compound is a highly functionalized aromatic compound of significant interest to professionals in drug development and medicinal chemistry. Its structure incorporates an electrophilic acyl cyanide group and a di-halogenated phenyl ring, making it a versatile intermediate for constructing complex molecular architectures. The chlorine and fluorine substituents modulate the electronic properties of the ring, influencing reactivity and providing opportunities for further derivatization, often leading to enhanced biological activity in target molecules.

However, the synthesis of this and other aroyl cyanides is not without its challenges. The primary obstacle lies in the handling of highly toxic cyanating agents and managing reaction conditions to prevent the formation of byproducts, which can complicate purification. This guide, designed for researchers and scientists, provides a comprehensive examination of a reliable synthetic pathway, focusing on the underlying chemical principles, practical experimental design, and critical safety considerations. We will move beyond a simple recitation of steps to explain the causality behind procedural choices, ensuring a reproducible and robust methodology.

Core Chemical Principles: The Cyanation of Acyl Chlorides

The most direct and widely employed route to this compound is the nucleophilic acyl substitution of its corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. This reaction hinges on the displacement of the chloride leaving group by a cyanide nucleophile.

Several sources of cyanide can be used, each with distinct advantages and disadvantages:

-

Alkali Metal Cyanides (e.g., NaCN, KCN): While inexpensive, their high ionic character can lead to solubility issues in organic solvents. Their extreme toxicity necessitates stringent safety protocols.[1]

-

Copper(I) Cyanide (CuCN): This reagent is often preferred for the cyanation of acyl and aryl halides (a variation of the Rosenmund-von Braun reaction).[1] It offers improved yields and cleaner reactions compared to alkali cyanides. A key advantage is that it can often be performed without a solvent at elevated temperatures, simplifying the workup.[2] The use of CuCN can also reduce the amount of cyanating agent required compared to other methods, which is a significant benefit given the toxicity of cyanide.[2]

-

Less Toxic Alternatives (e.g., K₄[Fe(CN)₆]): In an effort to improve safety, researchers have explored less toxic cyanide sources like potassium hexacyanoferrate(II).[3] These "green" cyanating agents are significantly less hazardous but may require specific catalysts (e.g., palladium complexes) or promoters to achieve efficient conversion.[3][4]

For this guide, we will focus on the copper(I) cyanide method due to its documented efficiency and practicality on a laboratory scale.[2]

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with a common starting material, 4-fluorobenzaldehyde. The first stage involves the preparation of the necessary acyl chloride intermediate, which is then cyanated in the second stage.

Caption: Two-stage synthetic pathway to this compound.

Stage 1: Synthesis of 3-Chloro-4-fluorobenzoyl Chloride

The precursor is synthesized via electrophilic chlorination of 4-fluorobenzoyl chloride, which itself can be generated from 4-fluorobenzaldehyde.[5]

Experimental Protocol

Objective: To synthesize 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 124.11 | 124.1 g | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 130.8 g (78 mL) | 1.1 |

| Chlorine (Cl₂) | 70.90 | 78.0 g | 1.1 |

| Iron(III) Chloride (FeCl₃) | 162.20 | 1.6 g | 0.01 |

| Dichloromethane (DCM) | 84.93 | 500 mL | - |

Procedure:

-

Acyl Chloride Formation: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzaldehyde and dichloromethane.

-

Slowly add thionyl chloride to the solution at room temperature. The addition is exothermic.

-

After the addition is complete, heat the mixture to reflux (approx. 40°C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases. This reaction converts the aldehyde to 4-fluorobenzoyl chloride.

-

Chlorination: Cool the mixture to 10-15°C. Add the chlorination catalyst, anhydrous iron(III) chloride.

-

Bubble chlorine gas through the solution at a steady rate while maintaining the temperature below 20°C. Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, purge the system with nitrogen gas to remove excess chlorine and HCl.

-

The solvent is removed under reduced pressure. The crude 3-chloro-4-fluorobenzoyl chloride is then purified by vacuum distillation.

Stage 2: Synthesis of this compound

This stage involves the nucleophilic substitution of the chloride with cyanide using copper(I) cyanide.

Reaction Mechanism

Sources

- 1. Cyanation - Wikipedia [en.wikipedia.org]

- 2. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 5. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorobenzoyl Cyanide: Reactivity, Stability, and Synthetic Utility

This guide provides a comprehensive technical overview of 3-chloro-4-fluorobenzoyl cyanide, a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity profile, and stability of this compound. We will explore its synthesis, key transformations, and the underlying principles that govern its chemical behavior, offering field-proven insights to facilitate its effective application in the laboratory.

Introduction: A Key Intermediate in Medicinal Chemistry

This compound (CAS No. 80277-45-8) is a halogenated aromatic acyl cyanide of significant interest in the synthesis of complex organic molecules.[1] Its structure, featuring a benzoyl cyanide moiety substituted with both chlorine and fluorine atoms, imparts a unique reactivity profile that makes it a valuable precursor for a range of pharmaceuticals and agrochemicals.[2][3] The presence of halogens can enhance the biological activity and pharmacokinetic properties of target molecules, making this compound a strategic starting material in drug discovery programs.[4]

This guide will provide a detailed exploration of the synthesis, chemical properties, and safe handling of this compound, with a focus on its practical application in organic synthesis.

Physicochemical Properties and Stability

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 80277-45-8 | [1] |

| Molecular Formula | C₈H₃ClFNO | [1] |

| Molecular Weight | 183.57 g/mol | [1] |

| Appearance | Expected to be a solid or liquid at room temperature | Inferred from related compounds |

| Solubility | Likely soluble in common organic solvents (e.g., THF, DCM, Toluene); Insoluble in water | Inferred from related compounds |

Stability and Storage:

This compound is expected to be stable under normal laboratory conditions when stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] However, as with many acyl cyanides, it is susceptible to certain degradation pathways:

-

Hydrolysis: The compound is sensitive to moisture and will likely hydrolyze to 3-chloro-4-fluorobenzoic acid, especially in the presence of acids or bases. This is a common reaction for acyl halides and cyanides.

-

Dimerization: Acyl cyanides can undergo dimerization, a process that can often be reversed by heating.[6]

-

Incompatibilities: It should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Reaction with bases can potentially liberate hydrogen cyanide gas.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reaction of its corresponding acid chloride, 3-chloro-4-fluorobenzoyl chloride, with a cyanide salt.

Figure 1: General synthetic pathway to this compound.

Preparation of the Precursor: 3-Chloro-4-fluorobenzoyl Chloride

The immediate precursor can be readily synthesized from 3-chloro-4-fluorobenzoic acid by treatment with thionyl chloride, often with a catalytic amount of pyridine.[2]

Experimental Protocol:

-

To a solution of 3-chloro-4-fluorobenzoic acid in a suitable anhydrous solvent (e.g., toluene), add a stoichiometric excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Add a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Distill the crude product under vacuum to obtain pure 3-chloro-4-fluorobenzoyl chloride.

Cyanation of 3-Chloro-4-fluorobenzoyl Chloride

The conversion of the benzoyl chloride to the benzoyl cyanide is typically achieved by reaction with copper(I) cyanide at elevated temperatures.[7][8]

Experimental Protocol:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-chloro-4-fluorobenzoyl chloride and a slight molar excess of copper(I) cyanide (typically 1.1-1.2 equivalents).

-

Heat the mixture with vigorous stirring to a temperature between 150-220°C.[7][8] The reaction is often performed neat (without solvent).

-

Monitor the reaction by an appropriate method (e.g., GC-MS or IR spectroscopy to observe the disappearance of the C-Cl stretch and the appearance of the C-CN stretch).

-

Upon completion, cool the reaction mixture.

-

The product can be isolated by distillation under reduced pressure.[8] Alternatively, the reaction mixture can be diluted with an aprotic solvent to precipitate the copper salts, followed by filtration and crystallization of the product from the filtrate at low temperatures.[7]

Reactivity Profile and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its three key functional components: the electrophilic carbonyl group, the cyanide moiety, and the di-halogenated aromatic ring.

Figure 3: A generalized workflow for nucleophilic aromatic substitution.

Cycloaddition Reactions

Safe Handling and Hazard Management

As a cyanide-containing compound, this compound must be handled with extreme caution in a well-ventilated chemical fume hood. [5] Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek urgent medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate and urgent medical attention.

Spill and Waste Management:

Spills should be cleaned up immediately by trained personnel wearing appropriate PPE. The waste should be treated as highly toxic and disposed of in accordance with local, state, and federal regulations. Cyanide-containing waste requires specialized disposal procedures.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal and agricultural chemistry. Its unique electronic properties, arising from the combination of a benzoyl cyanide moiety with both chloro and fluoro substituents, allow for a diverse range of chemical transformations. A thorough understanding of its synthesis, reactivity, and stability, coupled with stringent adherence to safety protocols, is paramount for its successful and safe application in research and development.

References

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Preparation method for 4-fluorobenzoyl chloride.

- Process for the preparation of chloro-benzoyl chlorides.

-

Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. National Institutes of Health (NIH). [Link]

-

Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. ResearchGate. [Link]

-

The stability of cyanide in human biological samples. A systematic review, meta-analysis and determination of cyanide (GC-QqQ-MS/MS) in an authentic casework 7 years after fatal intoxication. PubMed. [Link]

-

cycloaddition reaction synthesis: Topics by Science.gov. Science.gov. [Link]

-

nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

-

Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. Docta Complutense. [Link]

- Process for the preparation of acyl cyanides.

-

Study of the Reactions of 3‐Chloro‐4‐cyanobenzo[b]n[2][14]aphthyridine with Nucleophilic Reagents. Sci-Hub. [Link]

- Method for the preparation of benzoyl cyanides.

-

Nucleophilic substitution reactions with cyanide. YouTube. [Link]

-

3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Halogenoalkanes | Nucleophilic Substitution (with :CN-). Save My Exams. [Link]

-

benzoyl cyanide. Organic Syntheses. [Link]

-

16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. [Link]

-

3-Chlorobenzoyl cyanide | C8H4ClNO | CID 11984278. PubChem. [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

- The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

Past, present and future of cyanide antagonism research: From the early remedies to the current therapies. PubMed Central. [Link]

-

Acyl cyanide. Wikipedia. [Link]

-

A CONVENIENT ONE-STEP SYNTHESIS OF AROYL CYANIDES FROM AROMATIC ALDEHYDES. Sci-Hub. [Link]

-

Study on Time-Dependent Stability of Cyanide in Biological Matrix. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]

- 7. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cycloaddition reaction synthesis: Topics by Science.gov [science.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Chloro-4-fluorobenzoyl Cyanide in Organic Solvents for Pharmaceutical and Chemical Research

Abstract

3-Chloro-4-fluorobenzoyl cyanide is a halogenated aromatic ketone derivative whose utility in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals, is of significant interest to the scientific community. The solubility of this compound is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for understanding and determining its solubility profile. By analyzing its molecular structure, we predict its solubility based on fundamental chemical principles. Furthermore, we present an authoritative, field-proven experimental protocol for researchers to accurately measure its equilibrium solubility in any organic solvent of interest, thereby empowering drug development and chemical synthesis professionals with the essential tools for their work.

Physicochemical Profile and Structural Analysis

Understanding the molecular structure of this compound is the first step in predicting its behavior in various solvents.

The structure reveals several key features that dictate its intermolecular interactions and, consequently, its solubility:

-

Polar Groups: The molecule possesses a highly polar ketone (C=O) group and a cyanide (C≡N) group. These functionalities create significant dipole moments, making the molecule inherently polar.

-

Halogenation: The presence of chlorine and fluorine atoms on the aromatic ring further enhances the molecule's polarity and alters its electronic properties.

-

Aromatic System: The benzene ring provides a non-polar, hydrophobic region, which contributes to its interaction with non-polar solvents through London dispersion forces.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen of the carbonyl group and the nitrogen of the cyanide group. However, it lacks a hydrogen atom attached to an electronegative atom, meaning it cannot act as a hydrogen bond donor.

This combination of a polar core with a moderately non-polar aromatic ring suggests that the compound's solubility will be highly dependent on the nature of the solvent.

The Theoretical Foundation of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3][4] This means that substances with similar intermolecular forces are more likely to be miscible.[5] The dissolution process is a thermodynamic equilibrium between the solid solute and the solvated solute, governed by the balance of three key interactions:

-

Solute-Solute Interactions: The forces holding the crystalline structure of this compound together.

-

Solvent-Solvent Interactions: The intermolecular forces within the pure solvent.

-

Solute-Solvent Interactions: The forces formed between the solute and solvent molecules upon mixing.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, we can forecast the solubility of this compound across different solvent classes. A summary of relevant solvent properties is provided in the table below.

| Solvent | Class | Polarity Index (P') |

| n-Hexane | Non-Polar | 0.1[6] |

| Toluene | Non-Polar | 2.4[6] |

| Diethyl Ether | Polar Aprotic | 2.8[6] |

| Dichloromethane (DCM) | Polar Aprotic | 3.1[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0[6] |

| Acetone | Polar Aprotic | 5.1[6] |

| Acetonitrile (ACN) | Polar Aprotic | 5.8[6] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2[6] |

| 2-Propanol (IPA) | Polar Protic | 3.9[6] |

| Ethanol | Polar Protic | 4.3[6] |

| Methanol | Polar Protic | 5.1[6] |

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like DMSO, DMF, Acetone, and Acetonitrile . These solvents have strong dipole moments that can effectively interact with the carbonyl and cyanide groups of the solute, but they do not have strong solvent-solvent hydrogen bonding networks to overcome.

-

Moderate to Good Solubility: Expected in other polar aprotic solvents such as THF and Dichloromethane . Their polarity is sufficient to engage in favorable dipole-dipole interactions.

-

Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and 2-Propanol . While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted. Since the solute can only accept, not donate, hydrogen bonds, its integration into the solvent network may be less favorable than in aprotic systems.

-

Low to Negligible Solubility: Expected in non-polar solvents like Toluene and n-Hexane . The significant mismatch in polarity and intermolecular forces (dipole-dipole vs. London dispersion) makes solvation energetically unfavorable.

Authoritative Protocol for Experimental Solubility Determination

To obtain precise, quantitative data, the equilibrium shake-flask method is the industry gold standard for its reliability and accuracy.[7][8] This protocol guides the user through determining solubility in g/L or mg/mL.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Analytical balance (±0.001 g)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Constant temperature incubator shaker or orbital shaker in a temperature-controlled room

-

Centrifuge capable of holding the vials

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must be visible after the equilibration period. For example, add ~20-50 mg of solid to 2 mL of solvent. Record the exact volume of solvent added.

-

Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[9] A preliminary time-course experiment can be run to confirm that the concentration in solution does not change after 24 hours.

-

Phase Separation: After equilibration, place the vials in a centrifuge. Spin at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet all undissolved solid, leaving a clear, saturated supernatant.

-

Sample Collection and Filtration: Immediately after centrifugation, carefully withdraw a known aliquot (e.g., 500 µL) from the middle of the supernatant, avoiding any disturbance of the solid pellet. Pass this aliquot through a solvent-compatible syringe filter to remove any remaining microparticulates.

-

Dilution: Accurately perform a serial dilution of the clear, filtered sample using the same solvent. The final concentration should fall within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration of the diluted sample against the calibration curve.

-

Calculation: Determine the original solubility by multiplying the measured concentration by the total dilution factor. The result is typically expressed in mg/mL or g/L.

Safety and Handling Considerations

-

Toxicity: Compounds containing the cyanide group can be metabolized to release cyanide, which is highly toxic. They are often classified as toxic if swallowed, inhaled, or in contact with skin.[10][12][13]

-

Irritation: These compounds are typically irritants to the skin, eyes, and respiratory tract.[10][13] Halogenated acyl compounds can be corrosive.[11]

-

Handling Recommendations:

-

Always handle this compound inside a certified chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid generating dust or aerosols.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[10]

-

Conclusion

This compound is a polar molecule whose solubility is predicted to be highest in polar aprotic solvents (DMSO, DMF, Acetone) and lowest in non-polar hydrocarbon solvents (Hexane, Toluene). For researchers requiring precise quantitative data for applications in drug discovery, process chemistry, or formulation science, the shake-flask equilibrium method detailed in this guide provides a robust and reliable pathway. Adherence to this protocol, combined with stringent safety practices, will enable scientists to generate the critical solubility data needed to advance their research and development objectives effectively.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11984278, 3-Chlorobenzoyl cyanide.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.

- Al-Azzam, W., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(4), 1183-1189.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech.

- Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736548, 3-Chloro-4-fluorobenzoyl Chloride.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Fluorobenzyl Cyanide.

- BenchChem. (2025). A Comprehensive Guide to the Solubility of Bromobenzyl Cyanide in Organic Solvents.

- Fisher Scientific. (2025). 3-Chlorobenzyl cyanide - SAFETY DATA SHEET.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- ALEKS. (2024). Applying like dissolves like.

- Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. youtube.com [youtube.com]

- 6. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-Chloro-4-fluorobenzoyl Cyanide

For the modern researcher, particularly those in the fast-paced fields of medicinal chemistry and drug development, the synthesis of novel molecular entities is a daily pursuit of innovation. This endeavor often involves the use of highly reactive and specialized reagents. One such compound, 3-Chloro-4-fluorobenzoyl cyanide, presents as a valuable building block, yet its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe management of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Acknowledging the Data Landscape: A Note on Sourcing

The Molecular Profile: Understanding the Inherent Hazards

The potential hazards of this compound are intrinsically linked to its molecular structure, which features a halogenated aromatic ring, a reactive acyl cyanide moiety. The primary concerns are high acute toxicity, the potential for severe irritation, and its reactivity.

Acute Toxicity: The presence of the cyanide group suggests a high degree of toxicity via ingestion, inhalation, and dermal absorption. Metabolism of this compound in the body can lead to the release of cyanide ions, which are potent inhibitors of cellular respiration. Symptoms of cyanide exposure can range from headache, dizziness, and nausea to more severe outcomes such as convulsions, loss of consciousness, and death.

Irritation and Corrosivity: Halogenated aromatic compounds often exhibit irritant properties. Therefore, it is anticipated that this compound may cause significant irritation to the skin, eyes, and respiratory tract.

Reactivity and Hydrogen Cyanide Release: A critical and ever-present hazard with cyanide-containing compounds is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas. This can occur upon contact with acids, and potentially with water or moisture over time.

A Framework for Safety: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety is non-negotiable when handling compounds of this nature. This begins with robust engineering controls and is supplemented by meticulous use of personal protective equipment (PPE).

The Primary Barrier: Engineering Controls

All manipulations of this compound, including weighing, transferring, and in-reaction use, must be conducted within a certified chemical fume hood with a demonstrated and documented face velocity of at least 100 feet per minute. The work area within the fume hood should be designated specifically for cyanide-containing compounds and clearly labeled. An emergency eyewash station and safety shower must be readily accessible and tested regularly.

The Last Line of Defense: Personal Protective Equipment (PPE)

The selection and correct use of PPE are critical to preventing exposure. The following table outlines the minimum required PPE for handling this compound.

| Body Part | Personal Protective Equipment | Rationale and Best Practices |

| Hands | Double-gloving with nitrile gloves (5 mil minimum thickness). | Provides a barrier against dermal absorption. The outer glove should be removed and disposed of immediately upon any suspected contamination. Change gloves frequently. |

| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and any unforeseen vigorous reactions. |

| Body | A flame-resistant lab coat with tight-fitting cuffs. | Protects against accidental spills and splashes. |

| Respiratory | A properly fitted respirator with a cartridge appropriate for organic vapors and acid gases may be necessary for certain procedures or in the event of a spill. Consult with your institution's environmental health and safety department for specific guidance. | Provides protection against inhalation of any volatile compound or released hydrogen cyanide gas. |

The Blueprint for Safe Operations: Handling and Experimental Protocols

Adherence to a stringent protocol is the cornerstone of safe laboratory practice when working with this compound.

General Handling Procedures

-

Never work alone: Always ensure a second person is aware of the work being conducted and is in the vicinity.

-

Quantities: Use the smallest quantity of the compound necessary for the experiment.

-

Avoid dust and aerosol formation: Handle the solid material carefully to avoid creating dust.

-

pH awareness: Be mindful of the pH of all solutions. Avoid acidic conditions to prevent the generation of hydrogen cyanide gas.

-

Decontamination of work area: Before and after use, decontaminate the work surface within the fume hood with a suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a water rinse, ensuring proper ventilation).

Illustrative Experimental Workflow: A Hypothetical Amidation Reaction

The following is a hypothetical, step-by-step protocol for an amidation reaction to illustrate the integration of safety measures.

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly and the work area is decontaminated.

-

Reagent Weighing: Weigh the required amount of this compound in a tared, sealed container within the fume hood.

-

Reaction Setup: In the fume hood, add an anhydrous, aprotic solvent to a dry reaction flask equipped with a magnetic stirrer and an inert gas inlet.

-

Addition of Amine: Slowly add the desired amine to the reaction mixture.

-

Addition of this compound: Dissolve the weighed this compound in a small amount of the reaction solvent and add it dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture with a suitable basic solution (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic components and hydrolyze any unreacted acyl cyanide.

-

Workup: Perform the aqueous workup and extraction within the fume hood.

-

Waste Disposal: All waste, including empty reagent bottles, contaminated gloves, and aqueous and organic waste, must be disposed of as hazardous cyanide waste in clearly labeled, dedicated containers.

Caption: A logical workflow for a hypothetical amidation reaction.

Secure Containment: Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat. The container should be tightly sealed and stored in a secondary container.

-

Incompatible Materials: Keep away from strong acids, strong bases, oxidizing agents, and moisture. Contact with these substances can lead to vigorous reactions and the release of toxic gases.

Crisis Management: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Response

-

Small Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent material.

-

Carefully collect the absorbed material into a designated cyanide waste container.

-

Decontaminate the area with a 10% bleach solution, followed by a water rinse.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team and inform them of the nature of the spill.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Fire Response

-

In case of a fire involving this compound, evacuate the area and contact emergency services.

-

Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the compound.

-

Firefighters should wear self-contained breathing apparatus and full protective clothing.

Personnel Exposure

Immediate action is required in any case of personnel exposure.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In all cases of exposure, inform medical personnel that the individual has been exposed to a cyanide-containing compound.

Caption: A decision tree for responding to personnel exposure.

End-of-Life Management: Decontamination and Disposal

All materials that have come into contact with this compound must be treated as hazardous waste.

-

Decontamination: Glassware and equipment should be decontaminated by rinsing with a 10% bleach solution, followed by thorough rinsing with water. This should be done in a fume hood.

-

Disposal: All solid and liquid waste, including contaminated PPE and cleaning materials, must be collected in designated, sealed, and clearly labeled cyanide waste containers. Arrangements for disposal must be made through your institution's environmental health and safety department in accordance with local and national regulations.

Conclusion: A Culture of Safety

This compound is a potent tool for chemical synthesis. However, its use is predicated on a deep respect for its potential hazards and an unwavering commitment to safety. By integrating the principles and protocols outlined in this guide into your laboratory's standard operating procedures, you can foster a culture of safety that empowers innovation while protecting your most valuable asset: your research team.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2018). Hydrogen Cyanide (HCN): Medical Management Guidelines. Retrieved from [Link]

A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzoyl Cyanide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Chloro-4-fluorobenzoyl cyanide, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a foundational understanding of the compound's sourcing, synthesis, characterization, and application, grounded in established scientific principles and practical, field-proven insights.

Strategic Sourcing and Commercial Availability

This compound (CAS No. 80277-45-8) is a specialized reagent available from a number of reputable chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and responsive technical support.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Additional Information |

| Santa Cruz Biotechnology | Research Grade | Inquire | Primarily for research use.[1] |

| SynQuest Laboratories, Inc. | ≥ 98% | Gram to bulk scale | Offers custom synthesis services. |

| ChemicalBook | Varies by listing | Milligram to kilogram | A platform listing multiple suppliers; purity and availability should be verified for each. |

Expert Insight: For process development and scale-up operations, it is advisable to engage with suppliers who can provide detailed batch-to-batch consistency data and are capable of custom synthesis to meet specific purity profiles. Always request a Certificate of Analysis (CoA) for each lot to verify identity and purity.

Synthesis and Purification: A Protocol Built on Self-Validation

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction involving its corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride, and a cyanide source. The most common and effective method utilizes copper(I) cyanide. This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product quality.

Synthesis of the Precursor: 3-Chloro-4-fluorobenzoyl Chloride

The immediate precursor, 3-chloro-4-fluorobenzoyl chloride, is also commercially available. However, for large-scale needs or when starting from more fundamental materials, it can be synthesized from 3-chloro-4-fluorobenzoic acid. A standard method involves the reaction of the carboxylic acid with thionyl chloride, often with a catalytic amount of a tertiary amine or amide.[2]

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of benzoyl cyanides.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add copper(I) cyanide (1.2 equivalents). The system must be kept under an inert atmosphere throughout the reaction.

-

Reagent Addition: To the flask, add anhydrous 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is heated to a temperature of 150-160 °C.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting acyl chloride.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. An aprotic organic solvent such as toluene or xylenes is added to precipitate the copper salts.[3] The suspension is then filtered through a pad of celite to remove the inorganic salts.

-

Purification: The filtrate containing the crude product is concentrated under reduced pressure. The resulting residue can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Acyl cyanides are sensitive to moisture, which can lead to hydrolysis back to the corresponding carboxylic acid. Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this side reaction and maximize yield.

-

Copper(I) Cyanide: While other cyanide sources can be used, copper(I) cyanide is often preferred for its reactivity and the relative ease of separating the resulting copper salts during work-up.

-

Aprotic Solvent for Work-up: The use of an aprotic solvent is crucial to avoid hydrolysis of the product during the precipitation and filtration of the copper salts.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide key information, including the characteristic signal for the cyanide carbon and the carbonyl carbon, in addition to the aromatic carbons. The carbon-fluorine couplings will also be observable.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with coupling to the adjacent aromatic protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration and a sharp, medium-intensity band for the cyanide (C≡N) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion peak.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The chloro and fluoro substituents can modulate the electronic properties, lipophilicity, and metabolic stability of the final compounds, which are critical parameters in drug design.

Signaling Pathway and Target Interaction Diagram:

Caption: The role of this compound as a precursor in drug development.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents. The benzoyl cyanide moiety itself is a versatile synthon that can be transformed into various functional groups, including amides, esters, and ketones, which are prevalent in pharmacologically active compounds.

Safety, Handling, and Storage

As with all cyanide-containing compounds, this compound must be handled with extreme caution in a well-ventilated fume hood.

Key Safety Considerations:

-

Toxicity: Acyl cyanides are toxic and can release hydrogen cyanide gas upon contact with moisture or acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as acids and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture.

-

Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its sourcing, synthesis, characterization, and safe handling is paramount for its effective and responsible use in a research and development setting. This guide provides a foundational framework for scientists to leverage the potential of this important reagent in their drug discovery endeavors.

References

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548. PubChem. [Link]

-

3-Chlorobenzoyl cyanide | C8H4ClNO | CID 11984278. PubChem. [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Method for the preparation of benzoyl cyanides.

Sources

An In-depth Technical Guide to the Purity and Characterization of 3-Chloro-4-fluorobenzoyl Cyanide

Abstract: 3-Chloro-4-fluorobenzoyl cyanide is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as the introduction of impurities at this stage can have cascading effects on the yield, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for the purification and rigorous characterization of this compound, grounded in established analytical principles. It is designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry, offering both theoretical rationale and practical, field-proven methodologies.

Strategic Importance in Drug Development

The precise molecular architecture of this compound, featuring a reactive acyl cyanide group and a specifically halogenated phenyl ring, makes it a valuable building block in medicinal chemistry. The quality of this intermediate directly influences the impurity profile of the resulting API. A robust analytical and purification strategy is not merely a quality control checkpoint but a critical component of risk mitigation in the drug development lifecycle.[1] Inadequate characterization can lead to the carry-over of process-related impurities or the formation of degradation products, potentially compromising clinical outcomes and leading to regulatory hurdles.[2][3]

Synthesis Context and Impurity Profiling

Understanding the synthetic origin of this compound is fundamental to anticipating its potential impurities. A common synthetic route involves the reaction of 3-chloro-4-fluorobenzoyl chloride with a cyanide source, such as copper(I) cyanide or an alkali metal cyanide.[4][5][6]

Potential Impurities May Include:

-

Starting Materials: Unreacted 3-chloro-4-fluorobenzoyl chloride.[7]

-

Isomeric Impurities: Positional isomers such as 2-chloro-4-fluorobenzoyl cyanide or 3-chloro-2-fluorobenzoyl cyanide, which may arise from impurities in the initial starting materials.[8]

-

Hydrolysis Products: 3-Chloro-4-fluorobenzoic acid, formed by the reaction of the acyl chloride or the acyl cyanide with trace moisture.

-

By-products: Anhydrides formed from the reaction of the benzoyl chloride with the carboxylate salt of the hydrolysis product.[4]

An effective quality control strategy begins with this understanding, targeting the detection and removal of these specific compounds.

Purification Methodologies: Achieving High Purity

The goal of purification is to remove the aforementioned impurities to meet stringent specifications. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization

For solid materials, recrystallization is a powerful technique for removing small quantities of impurities. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Experimental Protocol: Recrystallization

-

Solvent Screening: Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include isopropanol, hexane, or toluene-hexane mixtures.

-

Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution rapidly.

-

Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Causality: The slow cooling process allows for the selective incorporation of this compound molecules into the growing crystal lattice, while impurities remain dissolved in the mother liquor.

Fractional Distillation (Under Reduced Pressure)

If the compound is a high-boiling liquid or a low-melting solid, fractional distillation under vacuum is the preferred method for purification.[9] This technique separates components based on differences in their boiling points.